

Unveiling the Structural Landscape of Tetraoctylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraoctylammonium iodide*

Cat. No.: B094713

[Get Quote](#)

An in-depth analysis of the crystal structure and molecular geometry of **tetraoctylammonium iodide** remains an area of active scientific inquiry, as a complete, publicly available crystal structure for this specific compound has yet to be reported. However, by examining related structures and available data, we can construct a comprehensive understanding of its probable structural characteristics. This guide provides a detailed overview based on available scientific literature, including a comparative analysis with the well-characterized analogue, tetra-n-butylammonium iodide, to offer valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the crystal structure and molecular geometry of **tetraoctylammonium iodide**. Due to the current absence of a complete, published crystal structure for **tetraoctylammonium iodide**, this document leverages crystallographic data from a co-crystal of tetraoctylammonium bromide and provides a detailed analysis of the crystal structure of tetra-n-butylammonium iodide as a closely related and illustrative example. The guide presents quantitative data in structured tables, details the experimental protocols for crystal structure determination, and includes a visualization of the general molecular structure.

Molecular Structure of the Tetraoctylammonium Cation

The tetraoctylammonium cation consists of a central nitrogen atom bonded to four octyl chains. This quaternary ammonium structure results in a positive charge localized on the nitrogen atom. The four long alkyl chains are expected to adopt a staggered conformation to minimize steric hindrance, leading to a roughly tetrahedral arrangement around the central nitrogen atom.

A crystal structure containing the tetraoctylammonium cation, specifically in a co-crystal with fullerene (C₆₀), has been reported as (TOA⁺)(C₆₀⁻). While this is not the pure iodide salt, it provides valuable insight into the packing and dimensions of the tetraoctylammonium cation in a crystalline environment.

Table 1: Crystallographic Data for a Compound Containing the Tetraoctylammonium Cation

Parameter	Value
Compound	(Tetraoctylammonium)(C ₆₀)
Chemical Formula	C ₉₂ H ₆₈ N
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	14.7270(10)
b (Å)	18.252(2)
c (Å)	22.211(2)
Volume (Å ³)	5969.9(9)
Z	4

Case Study: Crystal Structure of Tetra-n-butylammonium Iodide

Given the lack of a complete crystal structure for **tetraoctylammonium iodide**, a detailed examination of its shorter-chain analogue, tetra-n-butylammonium iodide (TBAI), is highly instructive. The crystal structure of TBAI has been meticulously determined and revised,

providing a robust model for understanding the structural motifs in tetraalkylammonium halides.

[1]

The solid crystal of tetra-n-butylammonium iodide belongs to the monoclinic crystal system with the space group C2/c.[2][3] In this structure, the iodide anions occupy voids within the lattice formed by the packing of the tetra-n-butylammonium cations.[1] The packing is further stabilized by weak C—H···I interactions.[1]

Table 2: Crystallographic Data for Tetra-n-butylammonium Iodide

Parameter	Value
Chemical Formula	C ₁₆ H ₃₆ IN
Molar Mass (g/mol)	369.37
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.2806(6)
b (Å)	14.1864(6)
c (Å)	19.5951(7)
α (°)	90
β (°)	111.149(3)
γ (°)	90
Volume (Å ³)	3702.4(3)
Z	8
Temperature (K)	100

Data sourced from a redetermination of the crystal structure.[1]

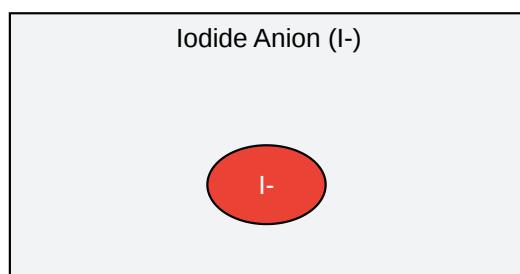
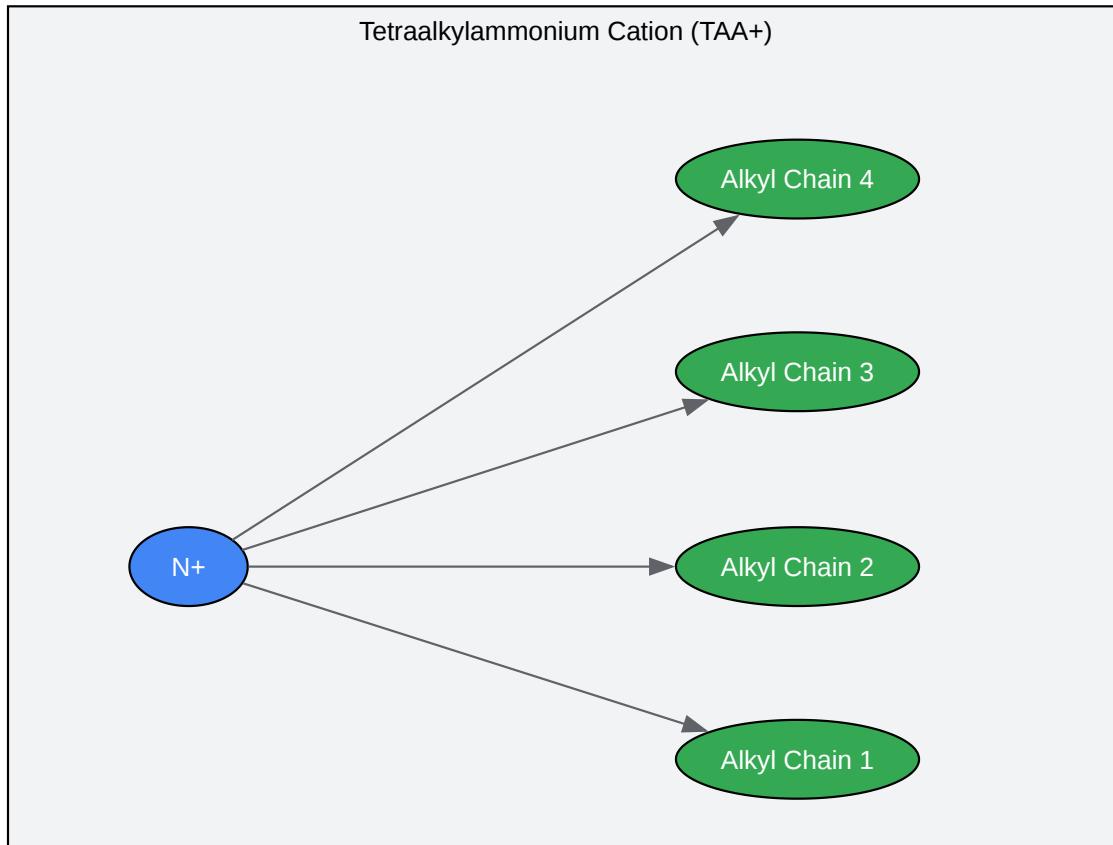
Table 3: Selected Bond Lengths and Angles for Tetra-n-butylammonium Iodide

Bond/Angle	Length (Å) / Angle (°)
N1-C1	1.527(3)
N1-C5	1.529(3)
N1-C9	1.528(3)
N1-C13	1.529(3)
C1-N1-C5	108.6(2)
C1-N1-C9	110.5(2)
C1-N1-C13	108.9(2)
C5-N1-C9	109.2(2)
C5-N1-C13	110.6(2)
C9-N1-C13	109.0(2)

Note: Specific bond lengths and angles for the butyl chains are not detailed here but generally conform to standard sp³ carbon-carbon and carbon-hydrogen bond parameters.

Experimental Protocol for Crystal Structure Determination (based on Tetra-n-butylammonium Iodide)

The crystallographic data for tetra-n-butylammonium iodide was obtained through single-crystal X-ray diffraction. The following provides a generalized experimental methodology based on the published redetermination of its structure.[\[1\]](#)



- Crystal Growth: Single crystals of tetra-n-butylammonium iodide suitable for X-ray diffraction were grown from an appropriate solvent system.

- Data Collection: A colorless block-shaped crystal was mounted on a diffractometer. The data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise structure. A Kuma KM-4-CCD four-circle diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used.[1]
- Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
- Data Correction: An absorption correction was applied to the collected data.[1]

Molecular Geometry and Visualization

The tetraoctylammonium cation, similar to the tetrabutylammonium cation, is characterized by a central nitrogen atom with four alkyl chains extending outwards. The overall geometry is dictated by the tetrahedral arrangement of the C-N bonds, with the long octyl chains likely exhibiting significant conformational flexibility. The iodide anion exists as a discrete counter-ion.

The following diagram illustrates the fundamental ionic relationship and the components of a tetraalkylammonium iodide salt.

[Click to download full resolution via product page](#)

Ionic association in a tetraalkylammonium iodide salt.

Conclusion

While a definitive crystal structure for **tetraoctylammonium iodide** is not yet available in the public domain, a strong predictive model of its molecular geometry and crystal packing can be formulated based on the known structure of its shorter-chain homologue, tetra-n-butylammonium iodide, and crystallographic data from a tetraoctylammonium-containing co-crystal. The tetraoctylammonium cation is expected to have a tetrahedral core with flexible octyl chains, and in the solid state, it would form an ionic lattice with iodide anions. The detailed data and experimental protocols for tetra-n-butylammonium iodide provided herein serve as a valuable reference point for researchers working with this class of compounds. Further research to elucidate the precise crystal structure of **tetraoctylammonium iodide** would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tetra-n-butylammonium iodide - Wikipedia [en.wikipedia.org]
- 3. Tetrabutylammonium Iodide | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Structural Landscape of Tetraoctylammonium Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094713#crystal-structure-and-molecular-geometry-of-tetraoctylammonium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com